molecular formula C15H18N10O2 B12721956 Einecs 283-776-5 CAS No. 84712-84-5

Einecs 283-776-5

Cat. No.: B12721956
CAS No.: 84712-84-5
M. Wt: 370.37 g/mol
InChI Key: STUUJICSXAHEFA-UHFFFAOYSA-N
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Description

The History and Naming of a Unique Chemical Entity

The designation EINECS 283-776-5 points to a specific substance within the European chemical regulatory framework. The more descriptive chemical name, 2,3-Dihydrophthalazine-1,4-dione Dihydrazone, compound with 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:1), reveals its composition. ontosight.ai It is a co-crystal or salt formed from two distinct molecules in equal molar amounts.

The first component, 2,3-Dihydrophthalazine-1,4-dione , is a derivative of phthalazine (B143731), a nitrogen-containing heterocyclic compound. sci-hub.se This particular derivative is also known by the trivial name Luminol (B1675438), which is famous for its chemiluminescent properties, a characteristic utilized in forensic science to detect trace amounts of blood. ekb.eg The "dihydrazone" part of the name indicates the presence of two hydrazone functional groups attached to the phthalazine core.

The second component, 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione , is more commonly known as Theophylline (B1681296). Theophylline belongs to the xanthine (B1682287) class of purine (B94841) derivatives and is found naturally in tea and cocoa. nih.gov The nomenclature "3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione" precisely describes its chemical structure, indicating a purine core with methyl groups at positions 1 and 3, and keto groups at positions 2 and 6.

The formation of a 1:1 compound between the dihydrazone of a phthalazinedione and theophylline suggests an interaction, likely through hydrogen bonding, that links these two important chemical frameworks.

The Significance of Phthalazine and Purine Scaffolds in Modern Research

Both phthalazine and purine ring systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govresearchgate.netresearchgate.net

Phthalazine scaffolds are integral to numerous compounds with a broad spectrum of pharmacological activities. nih.govexlibrisgroup.com They are found in drugs with antihypertensive, anticancer, and anti-inflammatory properties. sci-hub.seexlibrisgroup.com The versatility of the phthalazine core allows for the synthesis of a diverse library of derivatives with varied biological functions. sci-hub.senih.gov For instance, certain phthalazinone derivatives have shown potent inhibitory activity against enzymes like PARP (Poly (ADP-ribose) polymerase), which is a key target in cancer therapy. nih.gov The ability to functionalize the phthalazine nucleus at various positions makes it a valuable building block in the development of new therapeutic agents. mdpi.com

Purine scaffolds are ubiquitous in nature, forming the basis of the nucleobases adenine (B156593) and guanine, which are fundamental components of DNA and RNA. acs.orgrsc.org This inherent biological relevance has made purine derivatives a cornerstone of pharmaceutical research. researchgate.netresearchgate.net Synthetic purine analogues have been developed as antiviral, anticancer, and anti-inflammatory agents. researchgate.net The purine structure provides a rigid framework that can be decorated with different functional groups to modulate biological activity and target specific enzymes or receptors. mdpi.com

The combination of these two powerful scaffolds in a single compound, as seen in this compound, presents an intriguing platform for chemical and biological exploration.

Current Research Directions for this compound and Related Architectures

While specific research on this compound itself is not extensively documented in publicly available literature, the broader research trends for phthalazine and purine-containing compounds provide a clear indication of potential future investigations.

Current research on phthalazine derivatives continues to focus on their potential as anticancer agents, particularly as inhibitors of enzymes like VEGFR-2. researchgate.netrsc.org There is also significant interest in their antimicrobial and anti-inflammatory properties. ekb.egosf.ionanobioletters.com The development of new synthetic methodologies to create novel phthalazine-based compounds with enhanced biological activity is an active area of investigation. nanobioletters.com

Similarly, the purine scaffold remains a hotbed of research. Scientists are exploring new ways to modify the purine core to develop more selective and potent drugs. researchgate.net This includes the synthesis of novel purine derivatives as kinase inhibitors for cancer treatment and as antagonists for various receptors involved in signaling pathways. mdpi.com

The logical progression for a compound like this compound would be to investigate the combined or synergistic effects of the phthalazinedione and purine moieties. Research could explore whether this unique combination leads to novel biological activities not observed with the individual components. This could involve screening the compound for a wide range of biological targets, including those already associated with phthalazines and purines, as well as exploring new therapeutic areas. The synthesis of analogues of this compound, where the substitution patterns on either the phthalazine or purine ring are varied, would be a key strategy to understand the structure-activity relationships and to optimize potential therapeutic properties.

Properties

CAS No.

84712-84-5

Molecular Formula

C15H18N10O2

Molecular Weight

370.37 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;(4-hydrazinylphthalazin-1-yl)hydrazine

InChI

InChI=1S/C8H10N6.C7H8N4O2/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h1-4H,9-10H2,(H,11,13)(H,12,14);3H,1-2H3,(H,8,9)

InChI Key

STUUJICSXAHEFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C2C(=C1)C(=NN=C2NN)NN

Origin of Product

United States

Synthetic Strategies and Methodologies

Synthesis of 2,3-Dihydrophthalazine-1,4-dione Derivatives

The synthesis of derivatives based on the 2,3-dihydrophthalazine-1,4-dione core is a subject of considerable interest due to the diverse biological activities exhibited by these compounds, including antimicrobial and anticancer properties. ekb.egnih.gov

Luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione) serves as a versatile starting material for the synthesis of various phthalazinedione derivatives. ekb.egtruman.edu Its well-known chemiluminescent properties are just one aspect of its chemical reactivity. truman.edu Luminol can be synthesized through methods such as the condensation of 3-nitrophthalic acid with hydrazine (B178648), followed by reduction of the nitro group. google.com While the synthesis can result in low yields, the purity of the resulting luminol is often sufficient for subsequent reactions. truman.edu It can then be chemically modified to produce a range of derivatives. For instance, alkyl derivatives of luminol have been prepared to study how substitution affects chemiluminescence quantum yields. acs.org

Organophosphorus reagents are instrumental in modifying the luminol scaffold. ekb.egekb.eg Reactions involving luminol and various organophosphorus compounds, such as phosphonium (B103445) ylides (Wittig reagents), trialkyl phosphites, and tris(dialkylamino)phosphines, have been explored. ekb.egscinito.ai

The reaction of luminol with stabilized ylidenetriphenylphosphoranes in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions yields corresponding olefinic products. ekb.eg Similarly, reacting luminol with trialkyl phosphites or tris(dialkylamino)phosphines leads to the formation of alkoxy and dialkylamino derivatives, respectively. ekb.egekb.eg The proposed mechanism for the reaction with trialkyl phosphites involves a nucleophilic attack by the phosphorus lone pair on a carbonyl carbon of the luminol, forming a dipolar intermediate that cyclizes to an oxaphosphirane. This intermediate then rearranges to yield the final substituted product. ekb.eg

Table 1: Synthesis of Luminol Derivatives using Organophosphorus Reagents ekb.eg

Starting Material Reagent Type Reagent Example Product Type
Luminol Phosphonium Ylide Ylidenetriphenylphosphorane Olefinic derivative
Luminol Trialkyl Phosphite Trimethyl phosphite Methoxy derivative
Luminol Tris(dialkylamino)phosphine Tris(dimethylamino)phosphine Dimethylamino derivative

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a key transformation in heterocyclic chemistry. Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective reagent for this purpose. santiago-lab.comenamine.netorganic-chemistry.org It is known to be more efficient than phosphorus pentasulfide (P₄S₁₀), often requiring milder conditions. organic-chemistry.org

The reaction of 5-amino-2,3-dihydrophthalazine-1,4-dione (luminol) with Lawesson's Reagent in refluxing toluene (B28343) can produce 8-amino-4-thioxo-3,4-dihydrophthalazin-1(2H)-one. ekb.eg The mechanism involves the dissociation of Lawesson's Reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate subsequently fragments to yield the thiocarbonyl compound and a stable P=O by-product, a process analogous to the Wittig reaction. organic-chemistry.orgresearchgate.net Other thionating agents, such as the "Japanese Reagent," have also been used to achieve similar transformations on the luminol structure. ekb.eg Fluorous versions of Lawesson's reagent have been developed to simplify product purification through fluorous solid-phase extraction. nih.gov

Chemoselective functionalization is crucial for creating complex phthalazinedione derivatives. Alkylation and acylation reactions can be directed to specific atoms (N or O) within the molecule by carefully choosing the reaction conditions.

For 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733), chemoselective O-alkylation can be achieved by reacting it with ethyl chloroacetate (B1199739) in acetone (B3395972) with potassium carbonate (K₂CO₃) as a base. acs.org This reaction yields the corresponding (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid ethyl ester. acs.orgacs.org This ester can be further derivatized, for example, through hydrazinolysis to form a hydrazide, which is a versatile intermediate for synthesizing peptide and hydrazone derivatives via azide (B81097) coupling methods. researchgate.netnih.govsciforum.net

N-alkylation of phthalazinediones has also been reported. For instance, starting with 2-phenyl-2,3-dihydrophthalazine-1,4-dione, N-alkylation with ethyl chloroacetate can produce methyl-1,4-Dioxo-3-phenyl-3,4-dihydro-1H-phthalazin-2-yl-acetate. sciforum.net The choice between N- and O-alkylation can be influenced by factors like the solvent, base, and the specific structure of the phthalazinedione.

Chemoselective acylation of nucleosides has been shown to be highly dependent on the amine catalyst used, with DMAP (4-dimethylaminopyridine) promoting acylation on ribose hydroxyl groups and a triethylamine/pyridine mixture favoring acylation of the base. man.poznan.pl While specific detailed studies on the chemoselective acylation of 2,3-dihydrophthalazine-1,4-dione were not the focus of the retrieved results, these principles of catalyst-controlled selectivity are broadly applicable in heterocyclic chemistry.

Synthesis of 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione (Xanthine-Derived) Analogs

The xanthine (B1682287) scaffold, particularly the naturally occurring methylated xanthines like theophylline (B1681296) (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), is a fundamental structure in medicinal chemistry. psu.eduresearchgate.netuniroma1.it These compounds serve as renewable starting materials for a vast array of derivatives with significant biological activities. uniroma1.it

The synthesis of analogs often starts from existing methylated purines like theophylline. psu.edursc.org The various nitrogen atoms on the purine (B94841) ring allow for selective functionalization.

A common strategy is the alkylation at the N7 position. For example, theophylline can be alkylated using various alkyl halides, such as benzyl (B1604629) chloride, in the presence of a base like potassium carbonate in DMF to yield 7-substituted derivatives. rsc.org Another approach involves using 8-bromo-theophylline derivatives as intermediates. The bromine at the C8 position can be substituted by various nucleophiles, and the N7 position can be alkylated, for example, with a chloropropyl group, to create precursors for further cyclization reactions to form tricyclic systems. uniroma1.it

The synthesis can also start from simpler, acyclic precursors. For instance, 3-substituted-8-bromo-1H-purine-2,6(3H,7H)-diones can be prepared starting from alkylated urea (B33335) derivatives. These are reacted with ethyl 2-cyanoacetate to form N-substituted uracils, which are then nitrosated. Reduction of the nitroso group yields a diamino-uracil, which can be cyclized with an orthoformate to build the imidazole (B134444) ring of the purine system. Subsequent bromination yields the target 8-bromo purine derivative. rsc.org

Table 2: Key Reactions in the Synthesis of Methylated Purine-2,6-dione Analogs uniroma1.itrsc.org

Precursor Reagent(s) Reaction Type Product Feature
Theophylline Benzyl chloride, K₂CO₃/KI, DMF N7-Alkylation 7-Benzyl substituted analog
8-Bromo-theophylline 1,3-Dichloropropane, Phenylalkylamine N7-Alkylation & Cyclization Tricyclic pyrimido[2,1-f]purinedione
Alkylated Urea Ethyl 2-cyanoacetate, NaNO₂, Reduction, Triethyl orthoformate, Bromine Multi-step Ring Formation 3-Substituted-8-bromo-purine-2,6-dione
6-Chloro-9H-purine Morpholine, Phenyl bromides Nucleophilic Substitution & Alkylation 6,9-Disubstituted purine derivative

Functionalization at Nitrogen and Carbon Centers of Purine Moieties

The purine scaffold, a core component of the EINECS 283-776-5 substance, is a fundamental heterocyclic system in medicinal chemistry. Its functionalization is crucial for developing novel derivatives with specific properties. Research has established various methods for modifying the purine ring at both its nitrogen and carbon atoms. chemrxiv.orgresearchgate.net

Direct C-H bond functionalization has emerged as a powerful technique, avoiding the need for pre-functionalized substrates. researchgate.net For instance, rhodium-catalyzed reactions can achieve selective C-H functionalization of 6-aryl-purines. acs.org In these processes, the purine's nitrogen atoms can act as directing groups. The N1-chelation assistance can guide the initial C-H amination, while subsequent functionalization can be directed by hydrogen-bonding interactions involving the N1 or N7 atoms. acs.org

Minisci-type reactions, which involve radical-based mechanisms, provide a direct pathway for C-H functionalization on the electron-deficient purine core under mild conditions. researchgate.net This method has been successfully applied for regioselective modifications at the C2, C6, and C8 positions, significantly expanding the synthetic toolbox for creating diverse purine analogues. researchgate.net Photoredox catalysis has also been employed for the Minisci alkylation of various azines, including purines, using radical precursors like aliphatic carboxylic acids or organoboron reagents. nih.gov

Functionalization can also be directed by the purinyl nitrogen atoms to achieve transformations at remote positions. chemrxiv.org Palladium-catalyzed aroylation of 6-arylpurine nucleosides demonstrates this principle, where N-directed cyclometallation is a key step. chemrxiv.org Traditional cross-coupling reactions, such as the Suzuki coupling, are also effective for modifying the purine core, for example, by introducing aryl groups at the C6 position. mdpi.com Synthetic strategies often begin with halogenated purines, such as 2-chloro-6-fluoro-purine, which can be sequentially functionalized through alkylation at the nitrogen centers (N7 and N9) followed by palladium-catalyzed cross-coupling reactions at the carbon centers. mdpi.com These varied methodologies allow for precise control over the substitution pattern of the purine ring, enabling the synthesis of complex and targeted molecular architectures.

Multi-component and Cascade Reactions Incorporating Phthalazinedione or Purinedione Moieties

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. beilstein-journals.orgnumberanalytics.com These approaches are characterized by their high atom economy, reduced waste generation, and operational simplicity, making them ideal for building libraries of structurally diverse heterocyclic compounds. beilstein-journals.orgresearchtrend.net Such reactions are particularly valuable for synthesizing derivatives based on phthalazinedione and purinedione scaffolds. A cascade reaction involves at least two consecutive reactions where the product of the first step serves as the substrate for the next, without isolating intermediates or changing reaction conditions. researchtrend.net

Ionic Liquid Catalyzed One-Pot Syntheses of Pyrazolyl-Phthalazine-Dione Derivatives

Ionic liquids (ILs) have gained significant attention as environmentally benign solvents and catalysts in organic synthesis due to their low volatility, high thermal stability, and tunable properties. researchgate.net They have proven to be particularly effective catalysts for the one-pot, multi-component synthesis of pyrazolyl-phthalazine-dione (PPD) derivatives. rsc.orgrsc.org

A common approach involves the three-component condensation of phthalhydrazide (B32825) (the precursor to the 2,3-dihydrophthalazine-1,4-dione moiety), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or a 1,3-diketone. rsc.orgchemrevlett.com Various ionic liquids have been developed and utilized to catalyze this transformation, often leading to excellent yields in short reaction times and under mild or solvent-free conditions. chemrevlett.comscilit.com

For instance, Brønsted acidic ionic liquids such as [Bu3NH][HSO4] and basic ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH) have been successfully employed. chemrevlett.com Protic ionic liquids, including 1,4-diazabicyclo[2.2.2]octanium acetate (B1210297) ([DABCO][OAc]), have also been used for these syntheses at ambient temperatures. chemrevlett.com The choice of ionic liquid can influence reaction efficiency, with studies optimizing catalyst concentration and temperature to maximize product yields. rsc.org The catalytic cycle typically involves the IL facilitating key steps such as Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael-type addition of phthalhydrazide and subsequent intramolecular cyclization and tautomerization. researchgate.net

Ionic Liquid Catalysts in the Synthesis of Pyrazolyl-Phthalazine-Dione Derivatives
Ionic Liquid CatalystTypeKey Features of SynthesisReference
Diethanolammonium acetate [HDEA][Ac]Protic ILUsed in one-pot reaction of acetylacetone, 2,3-dihydrophthalazine-1,4-dione, and aldehydes. rsc.org
1-butyl-3-methyl imidazolium hydroxide [bmim]OHBasic ILCatalyzes one-pot, three-component condensation of aldehydes, malononitrile/ethyl cyanoacetate (B8463686), and phthalhydrazide in EtOH at 60 °C. chemrevlett.com
n-tributylammonium hydrogensulfate [Bu3NH][HSO4]Brønsted Acidic ILEffective at 80 °C for the reaction of phthalhydrazide, various aldehydes, and malononitrile. chemrevlett.com
1,4-Diazabicyclo[2.2.2]octanium acetate [DABCO][OAc]Protic ILUsed for three-component reactions at ambient temperature under solvent-free conditions. chemrevlett.com
3,5-dimethyl-1,2-disulfonic acid-1H-pyrazolium chlorideAcidic ILEvaluated for one-pot, three-component reaction of phthalhydrazide, aromatic aldehydes, and malononitrile/ethyl cyanoacetate under solvent-free conditions. scilit.com

Advanced Coupling Reactions for Complex Chemical Architectures

The construction of complex chemical architectures often relies on advanced coupling and cascade reactions that can form multiple chemical bonds in a single sequence. researchtrend.net These powerful synthetic tools are instrumental in assembling intricate heterocyclic systems derived from purine and phthalazine (B143731) precursors.

Palladium-catalyzed cascade reactions are particularly versatile for this purpose. researchtrend.net These sequences can involve a series of transformations, such as Heck coupling, Suzuki coupling, C-H bond activation, and annulation, to build fused heterocyclic structures. researchtrend.net The process often begins with the formation of a carbo-palladium complex, which then undergoes further reactions like insertion or coupling before the active Pd(0) catalyst is regenerated to continue the cycle. researchtrend.net

Radical-initiated cascade reactions represent another modern approach to complex molecule synthesis. beilstein-journals.org Visible-light photocatalysis has enabled the development of mild and efficient radical cascade cyclizations. For example, N-arylacrylamides can undergo a decarboxylative radical cascade cyclization with redox-active esters to form functionalized oxindoles containing a C3 quaternary stereocenter. beilstein-journals.org These methods often avoid the use of harsh reagents or high temperatures. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity Profiles of 2,3-Dihydrophthalazine-1,4-dione Derivatives

The reactivity of 2,3-dihydrophthalazine-1,4-dione (DHP) is dominated by the chemistry of its oxidized form, phthalazine-1,4-dione (PTD), which is typically generated in situ. ias.ac.inrhhz.net

Electrophilic Profile: The electrochemical oxidation of DHP produces PTD, a highly reactive electrophile. ias.ac.inresearchgate.net The instability and high reactivity of PTD are attributed to the concurrent presence of both carbonyl (C=O) and azo (N=N) functional groups. ias.ac.in This electrophilic intermediate is susceptible to nucleophilic attack and readily participates in Michael-type addition reactions. rhhz.netresearchgate.netresearchgate.net This reactivity allows for the synthesis of various derivatives by introducing different nucleophiles into the reaction medium. researchgate.netsid.ir

Nucleophilic Profile: A variety of nucleophiles have been shown to react with the electrochemically generated PTD intermediate. These include:

Arylsulfinic acids: These act as nucleophiles in a Michael-type addition to yield novel sulfonamide derivatives. rhhz.net

Indole derivatives: Indoles and their substituted analogues participate in Michael additions with PTD to form new indoyl-phthalazine compounds. researchgate.netresearchgate.netsid.ir

Water and other solvents: In aqueous and amphiprotic solvents, water or hydroxide (B78521) ions can act as nucleophiles, leading to the cleavage of the heterocyclic ring. ias.ac.in

The parent DHP molecule can also serve as a nucleophile in multicomponent reactions, for instance, in the synthesis of pyrazolyl-phthalazine-diones. rsc.org

Oxidative Transformations and Ring Cleavage Mechanisms

The oxidation of DHP is a key transformation that unlocks its synthetic utility but can also lead to ring degradation depending on the reaction conditions.

The electrochemical oxidation of DHP has been extensively studied using techniques like cyclic voltammetry. ias.ac.inias.ac.in The primary pathway involves a quasi-reversible, two-electron process where DHP is converted to the corresponding diazaquinone, PTD. ias.ac.inrhhz.net This transformation is often part of an EC mechanism, where the initial electrochemical step (E) is followed by a chemical reaction (C) of the unstable PTD intermediate. rhhz.netresearchgate.netresearchgate.net

The general mechanism can be summarized as:

E (Electrochemical Step): DHP is oxidized to PTD at the electrode surface.

C (Chemical Step): The highly reactive PTD undergoes a subsequent chemical reaction, which can be a nucleophilic attack leading to a new derivative or a ring-cleavage reaction. rhhz.netresearchgate.netresearchgate.net

The stability of the PTD intermediate and the rate of its oxidative ring cleavage (ORC) are heavily influenced by the reaction environment, particularly the solvent. ias.ac.in The ORC reaction ultimately yields phthalic acid. ias.ac.inias.ac.in

Key factors include:

Solvent Type: The rate of the ORC reaction is significantly dependent on the solvent's nature. In water and amphiprotic non-aqueous solvents (like methanol (B129727) and ethanol), the reaction is fast. ias.ac.in However, in aprotic solvents such as acetonitrile (B52724) (AN) and dimethyl sulfoxide (B87167) (DMSO), the ring cleavage rate is too slow to be observed on the cyclic voltammetry timescale, indicating greater stability of the PTD intermediate. ias.ac.inias.ac.in

Solvent Properties: The solvent's autoprotolysis constant (KSH) and its basicity are the primary determinants of the ORC rate. ias.ac.in Solvents with higher KSH values promote the cleavage. ias.ac.in

pH: The oxidation potential of DHP is also dependent on the pH of the solution. ias.ac.in

Table 1: Influence of Solvent on the Oxidative Ring Cleavage (ORC) of Electrochemically Generated Phthalazine-1,4-dione (PTD) ias.ac.in
SolventSolvent TypeObserved ORC RatePTD Stability
WaterAmphiproticFastUnstable
MethanolAmphiproticFastUnstable
Ethanol (B145695)AmphiproticFastUnstable
Acetic AcidAmphiproticFastUnstable
Acetonitrile (AN)AproticVery SlowStable
Dimethyl Sulfoxide (DMSO)AproticVery SlowStable

Reactivity Studies of the 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione Core

The compound 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, commonly known as theophylline (B1681296), belongs to the purine (B94841) family of heterocycles. ontosight.ainist.gov Its reactivity is distinct from the phthalazine-dione system but is relevant in the broader context of nitrogen-containing heterocycles. The purine core can be functionalized at various positions. For instance, the nitrogen at the 7-position is a common site for alkylation to produce a range of derivatives. ontosight.ainist.gov These modifications are used to modulate the molecule's biological and pharmacological properties, as purine derivatives can interact with biological targets like purinergic receptors. ontosight.ai The hydroxyl group on substituted side chains can participate in reactions such as esterification and oxidation. smolecule.com

Elucidation of Reaction Mechanisms for Compound Formation (e.g., Hydrazone and Dipeptide Synthesis)

Derivatives of 2,3-dihydrophthalazine-1,4-dione serve as versatile starting materials for synthesizing more complex molecules like hydrazones and dipeptides.

Hydrazone Synthesis: The formation of hydrazones involves the condensation of a hydrazide derivative with an aldehyde or ketone. nih.govmdpi.com In the context of phthalazinediones, a common pathway begins with a suitable phthalazinedione precursor which is converted to a hydrazide. This hydrazide is then reacted with various aldehydes to yield the final hydrazone products. nih.govresearchgate.net The hydrazone linkage (C=N-NH) is a key structural motif in many biologically active compounds. researchgate.net

Dipeptide Synthesis: A multi-step reaction sequence has been developed for the synthesis of dipeptides using a 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) scaffold. nih.govacs.org The mechanism proceeds as follows:

O-Alkylation: The process starts with the chemoselective O-alkylation of the phthalazinedione derivative. nih.govacs.org

Hydrazinolysis: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. nih.govacs.org

Azide (B81097) Coupling: The hydrazide is converted to a reactive azide intermediate, which is then coupled with an amino acid ester. nih.govacs.org This step forms the crucial peptide bond.

Chain Extension: The resulting product can be further hydrazinolyzed and coupled with another amino acid ester to create dipeptides. nih.govacs.org

This methodology allows for the systematic construction of peptide chains on the phthalazinedione core. acs.org

Catalyst-Mediated Transformations and Reaction Optimization Methodologies

The synthesis of phthalazinedione derivatives is often enhanced through the use of catalysts and the optimization of reaction conditions to improve yields, selectivity, and efficiency.

Catalyst-Mediated Transformations:

Solid Acid Catalysts: SO3H-functionalized mesoporous silica (B1680970) has been employed as an efficient and recyclable heterogeneous catalyst for the one-pot, three-component synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11-trione derivatives. rsc.org

Ionic Liquids: Diethanolammonium-based ionic liquids have been shown to effectively catalyze the domino reaction between acetylacetone, 2,3-dihydrophthalazine-1,4-dione, and various aldehydes to produce pyrazolyl-phthalazine-diones. rsc.org

Transition Metal Catalysts: Ruthenium(II) and Rhodium(III) complexes are used to catalyze advanced transformations like C-H bond activation, amidation, and carbocyclization reactions on 2-aryl-2,3-dihydrophthalazine-1,4-dione substrates. researchgate.net

Reaction Optimization:

Ultrasound Irradiation: For the synthesis of certain thiazolyl-phthalazine derivatives, using ultrasound irradiation at elevated temperatures (e.g., 50 °C) in ethanol proved to be a more efficient and faster method compared to conventional heating. nih.gov

Solvent-Free Conditions: To create more environmentally friendly protocols, some multi-component reactions are optimized to run under solvent-free conditions, often with thermal activation. rsc.org

Microdroplet Synthesis: A novel approach involves conducting reactions in electrosprayed microdroplets. The synthesis of 2-phenyl-2,3-dihydrophthalazine-1,4-dione from phenyl hydrazine and phthalic anhydride (B1165640) occurs on a sub-millisecond timescale with high yield and selectivity in microdroplets, without the need for an external catalyst, a stark contrast to bulk reaction methods. stanford.edu

Table 2: Optimization of Thiazolyl-Phthalazine Synthesis via Ultrasound nih.gov
ConditionSolventTemperatureYieldReaction Time
UltrasoundEthanol50 °CHighShort
Conventional HeatingVariousRefluxLowerLonger
UltrasoundVarious (e.g., Dioxane, DMF)Room Temp / 50 °CVariableVariable

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of Flubendazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of Flubendazole provides key information about the number of different types of protons, their electronic environment, and their proximity to other protons. A certificate of analysis for a Flubendazole reference standard confirms that its ¹H NMR spectrum is consistent with the expected structure. selleckchem.com In a typical analysis performed in a solvent like DMSO-d₆, the spectrum would display characteristic signals for the aromatic protons on both the benzimidazole (B57391) and the fluorobenzoyl rings, as well as signals for the carbamate (B1207046) N-H proton and the methyl ester group. lgcstandards.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the complete assignment of the carbon skeleton. A study involving a di-methyl derivative of Flubendazole utilized ¹³C NMR to confirm the structure of the active fraction. researchgate.net For Flubendazole itself, distinct signals would be observed for the carbonyl carbons, the aromatic carbons (with those bonded to fluorine or nitrogen showing characteristic shifts), and the methyl carbamate carbon.

While detailed public spectral assignments are scarce, a representative ¹H NMR spectrum analysis is summarized below based on expected chemical shifts.

Table 1: Representative ¹H NMR Data for Flubendazole

Chemical Shift (ppm) Multiplicity Proton Assignment
~11.5 Singlet N-H (Carbamate)
~7.8-8.0 Multiplet Aromatic protons (Fluorobenzoyl)
~7.2-7.6 Multiplet Aromatic protons (Benzimidazole & Fluorobenzoyl)
~3.7 Singlet O-CH₃ (Methyl ester)

Note: Data are estimated based on typical chemical shifts for similar structures. Actual spectra may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the exact molecular weight of Flubendazole and to study its fragmentation patterns, which aids in structural confirmation. The molecular weight of Flubendazole is 313.28 g/mol . selleckchem.com

In positive ion mode using electrospray ionization (ESI), Flubendazole typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 314.09. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation. A significant fragment ion is observed at m/z 282, corresponding to the loss of the methoxycarbonyl group (-O=C-OCH₃) or methanol (B129727) from the carbamate moiety. nih.govresearchgate.net Another study using electron impact (EI-MS) also investigated the fragmentation pathways, providing complementary data for structural elucidation. researchgate.netarabjchem.org

In negative ionization mode, an ion at m/z 280.05 is often observed as a prominent peak, resulting from the loss of the carbamate group. nih.gov

Table 2: Key Mass Spectrometry Fragments for Flubendazole

Ionization Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Neutral Loss
ESI (+) 314 [M+H]⁺ 282 CH₂O₂ (Methanol + CO) or CH₄O (Methanol)
ESI (-) 312 [M-H]⁻ 280 CH₂O (Formaldehyde)

Data sourced from PubChem and related studies. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the Flubendazole molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum exhibits characteristic absorption bands for the N-H bond of the secondary amine in the benzimidazole ring, the C=O (carbonyl) stretching of the ketone and the carbamate ester, and C-F stretching from the fluorobenzoyl group. acs.orgnih.govresearchgate.net A study on a di-methyl derivative of Flubendazole reported peaks at 3403 cm⁻¹ (O-H stretch, H-bonded), 2926 cm⁻¹ (C-H), 1637 cm⁻¹ (N-H bend), and 1036 cm⁻¹ (C-N stretch). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure and conjugated systems within the molecule. The UV absorption spectrum of Flubendazole dissolved in an appropriate solvent, such as a mixture of perchloric acid and a pH 2.6 buffer, shows a sharp maximum absorption (λₘₐₓ) at 237 nm. nih.gov Other studies have utilized different wavelengths for quantification depending on the analytical conditions and the presence of metabolites, with detection commonly set at 246 nm, 300 nm, or 310 nm. nih.govupce.czresearchgate.net The shape and λₘₐₓ of the UV spectrum are pH-dependent due to the protonizable nitrogen atoms in the benzimidazole ring and carbamate group, which are part of the molecule's chromophore. researchgate.net

Table 3: Spectroscopic Data (IR and UV-Vis) for Flubendazole

Technique Parameter Value Assignment/Conditions
IR Wavenumber (cm⁻¹) ~3400 N-H Stretch
IR Wavenumber (cm⁻¹) ~1720 C=O Stretch (Carbamate)
IR Wavenumber (cm⁻¹) ~1640 C=O Stretch (Ketone)
IR Wavenumber (cm⁻¹) ~1220 C-F Stretch
UV-Vis λₘₐₓ 237 nm In 70% perchloric acid/pH 2.6 buffer nih.gov
UV-Vis λₘₐₓ 310 nm For quantification in HPLC researchgate.net

Note: IR data are typical values for the respective functional groups.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. The crystal structure of pure Flubendazole was first determined through powder X-ray diffraction (PXRD) studies. acs.orgresearchgate.net These studies are crucial for understanding the three-dimensional conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The solid-state structure is essential for characterizing different polymorphic forms and for studies involving co-crystals or amorphous solid dispersions designed to improve the drug's properties. acs.orgnih.govugent.be

Table 4: Crystallographic Data for Flubendazole

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.89
b (Å) 7.03
c (Å) 13.56
β (°) 108.4

Data obtained from studies on Flubendazole crystal structure. acs.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating Flubendazole from impurities, metabolites, or other components in a mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of Flubendazole. Reversed-phase HPLC methods typically use a C18 or C8 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer. nih.govupce.cz For instance, one method uses an octadecylsilane (B103800) column with a mobile phase of methanol and 0.1% formic acid (75:25, v/v). oup.comnih.govoup.com Detection is usually performed using a UV detector at a wavelength selected for optimal sensitivity, such as 235 nm, 300 nm, or 310 nm. lgcstandards.comnih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique for the separation and quantification of Flubendazole. One validated HPTLC method employs a mobile phase of ethyl acetate (B1210297):formic acid:acetic acid:water (9.5:0.11:0.11:0.28, v/v/v/v) with densitometric scanning at 254 nm for quantification. oup.comnih.gov This technique is useful for stability studies and purity checks. oup.comugent.be

Table 5: Example Chromatographic Conditions for Flubendazole Analysis

Technique Stationary Phase Mobile Phase Detection
HPLC Octadecylsilane (C18) Methanol / 0.1% Formic Acid (75:25, v/v) oup.comnih.govoup.com UV (e.g., 300 nm nih.gov)

Table of Compound Names

Common Name/IdentifierSystematic Name
FlubendazoleMethyl N-[5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Einecs 283-776-5Not clearly defined; associated with CAS 84712-84-5
AlbendazoleMethyl N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate
MebendazoleMethyl N-(5-benzoyl-1H-benzimidazol-2-yl)carbamate
Febantel[2-({[2-(methoxyacetyl)amino]-4-(phenylthio)phenyl}carbonimidoyl)amino]acetic acid methyl ester
Reduced FlubendazoleMethyl N-{5-[fluoro(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}carbamate
Hydrolyzed Flubendazole5-(4-fluorobenzoyl)-1H-benzimidazol-2-amine

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Information not available.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Binding Affinity

Information not available.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Information not available.

Frontier Molecular Orbital (FMO) Analysis

Information not available.

Hirshfeld Surface Analysis for Intermolecular Interactions

Information not available.

Research Applications in Advanced Materials and Chemical Biology

Applications of Phthalazinedione and Purine (B94841) Derivatives in Medicinal Chemistry Research

The phthalazine (B143731) core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents and research compounds. Its ability to be readily functionalized allows for the fine-tuning of its interaction with biological targets.

Derivatives of 2,3-dihydrophthalazine-1,4-dione have been identified as potent inhibitors of several key enzymes implicated in disease.

PARP10 and PARP15 Inhibition : Recent studies have highlighted the 2,3-dihydrophthalazine-1,4-dione scaffold as a novel nicotinamide (B372718) mimic capable of inhibiting poly(ADP-ribose) polymerase (PARP) enzymes. researchgate.net Specifically, certain derivatives have demonstrated potent dual inhibitory activity against the mono-ADP-ribosyltransferases PARP10 and PARP15. researchgate.net One such compound exhibited inhibitory potencies (IC₅₀) of 140 nM for PARP10 and 400 nM for PARP15. researchgate.net This line of research is significant as PARP10 overexpression is known to induce cell death, and its inhibitors could have therapeutic potential. researchgate.net

Aldose Reductase Inhibition : The phthalazine moiety is a key component of Zopolrestat, a known inhibitor of the aldose reductase enzyme. ekb.eg This enzyme is involved in the polyol pathway, which is implicated in the long-term complications of diabetes. The success of phthalazine-containing structures like Zopolrestat underscores the potential of this chemical class in developing new aldose reductase inhibitors. ekb.eg

Other Enzyme Inhibition : Research has shown that 2,3-dihydrophthalazine-1,4-dione derivatives can inhibit enzymes crucial for cancer cell proliferation. In L1210 lymphoid leukemia cells, these compounds were found to inhibit the de novo purine synthesis pathway by targeting enzymes such as IMP dehydrogenase and PRPP amido transferase. nih.gov Additionally, secondary inhibition was observed for dihydrofolate reductase and thymidylate synthetase. nih.gov

Enzyme TargetPhthalazinedione DerivativeIC₅₀/ActivityReference
PARP102,3-dihydrophthalazine-1,4-dione analog140 nM researchgate.net
PARP152,3-dihydrophthalazine-1,4-dione analog400 nM researchgate.net
Aldose ReductaseZopolrestat (contains phthalazine moiety)Established Inhibitor ekb.eg
IMP Dehydrogenase2,3-dihydrophthalazine-1,4-dione45% inhibition at 100 µM nih.gov
PRPP Amido Transferase2,3-dihydrophthalazine-1,4-dioneInhibition noted nih.gov

The therapeutic potential of phthalazinediones extends to anticancer and antimicrobial applications, with ongoing research focused on understanding their mechanisms of action.

Anticancer Activity : Derivatives of 2,3-dihydrophthalazine-1,4-dione have shown potent cytotoxic effects against a range of human cancer cell lines, including leukemia, colon adenocarcinoma, and nasopharynx cancer. nih.gov The primary mechanism of action appears to be the inhibition of both DNA and RNA synthesis in cancer cells. nih.gov Some phthalazine derivatives also function as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. rsc.org In vivo studies have confirmed the activity of 2,3-dihydrophthalazine-1,4-dione against L1210 leukemia, Lewis lung, and Ehrlich ascites carcinoma models. nih.gov

Antimicrobial Activity : Numerous studies have demonstrated the broad-spectrum antimicrobial properties of phthalazinedione derivatives. ekb.eg For example, newly synthesized series of 2-[(phenylamino)acetyl]-2,3-dihydrophthalazine-1,4-dione derivatives displayed moderate to excellent activity against various bacterial and fungal strains. connectjournals.com Specific compounds showed remarkable efficacy against Aspergillus niger and Aspergillus flavus. connectjournals.com Similarly, derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione (Luminol) have been synthesized and evaluated, showing promising antimicrobial effects. ekb.egresearchgate.net

ActivityCell Lines/StrainsFindingsReference
AnticancerTmolt3 leukemia, HeLa-S3, Colon adenocarcinomaPotent cytotoxicity; Inhibition of DNA/RNA synthesis. nih.gov
AnticancerHCT-116, HepG2, MCF-7Significant anticancer activity via VEGFR-2 inhibition. rsc.org
AntimicrobialAspergillus niger, Aspergillus flavusRemarkable minimum inhibitory concentration. connectjournals.com
AntimicrobialStaphylococcus aureus, E. coliHigher antibacterial activity than the parent compound. researchgate.net

Beyond direct enzyme inhibition, phthalazinediones can modulate complex biological pathways.

Alkali metal salts of 5-amino-2,3-dihydrophthalazine-1,4-dione are recognized as immunomodulators with anti-inflammatory and anti-toxic properties. google.com These compounds can regulate cytokine production, restoring them to physiological levels. google.com This modulation is dose-dependent, with low doses typically exhibiting an immunostimulating effect and higher doses acting as immunosuppressants. google.com This dual activity is particularly useful in controlling excessive immune reactions. google.com Furthermore, the sodium salt of this compound has been studied for its therapeutic effects in myocardial infarction. Its mechanism involves stabilizing the macrophage system, providing antioxidant effects, inhibiting TNF-alpha production to reduce apoptosis, and stimulating neoangiogenesis. google.com In leukemia cells, derivatives have been shown to disrupt the de novo purine pathway and reduce the levels of dATP and dCTP, which are essential for DNA synthesis. nih.gov

Role in Analytical Chemistry and Chemosensor Development (e.g., Metal Detection)

The inherent physicochemical properties of phthalazinediones make them valuable tools in analytical chemistry. The most well-known application is the chemiluminescence of 5-amino-2,3-dihydrophthalazine-1,4-dione, or Luminol (B1675438). znaturforsch.com

This light-emitting property is exploited in highly sensitive assays to detect reactive oxygen species (ROS) and trace amounts of metal ions that catalyze the reaction. ekb.egsmolecule.com Luminol is famously used in forensic science to detect latent blood traces, as the iron in hemoglobin acts as a catalyst. ekb.eg In a biological context, it can be used to detect metal ions within cells. ekb.eg

Researchers have also developed novel sensors based on this scaffold. Phthalazine derivatives can act as effective ligands for transition metals, forming the basis for chemosensor materials. ekb.eg For instance, an optical biosensor using an imine derivative of luminol was created for the direct and selective detection of ascorbic acid. researchgate.net

Utility as Intermediates in Complex Organic Synthesis and Fine Chemical Production

Phthalazinedione and its derivatives are versatile building blocks in organic chemistry. They serve as readily available starting materials or intermediates for the synthesis of more complex molecules and fine chemicals. ekb.egsolubilityofthings.comlookchem.com The core structure can be subjected to various chemical transformations to introduce diverse functional groups. znaturforsch.com For example, 5-amino-2,3-dihydrophthalazine-1,4-dione can be reacted with organophosphorus reagents to create a range of olefinic, alkoxy, and dialkylamino derivatives. ekb.eg The oxidation of 2,3-dihydrophthalazine-1,4-dione can lead to the formation of other complex heterocyclic systems, such as 1,4-dihydropyridazino[1,2-b]-phthalazine-6,11-dione. acs.org This synthetic flexibility makes them crucial intermediates in the production of new materials and pharmacologically active compounds. connectjournals.comznaturforsch.com

Potential Applications in Material Science (e.g., Polymer Precursors, Dyes)

The unique optical and chemical properties of phthalazinediones extend their utility into material science. Substituted luminols are considered novel materials due to their chemiluminescent properties. znaturforsch.com This has led to their incorporation into chemosensors and other analytical devices. ekb.eg

In a more advanced application, researchers have developed conjugates of 2,3-dihydrophthalazine-1,4-dione with BODIPY (boron-dipyrromethene) to create heavy atom-free chemiluminogenic photosensitizers. researchgate.net These materials can generate singlet oxygen, a key cytotoxic agent in photodynamic therapy (PDT), for potential cancer treatment. researchgate.net The phthalazinedione core also serves as a foundational structure for the synthesis of various dyes and organic compounds. solubilityofthings.com Furthermore, the broader class of pyridazines, to which phthalazines belong, includes intermediates used in the manufacture of polymerizable compounds, indicating a potential role for these structures as polymer precursors. google.com

Environmental Fate and Degradation Mechanisms

Degradation Pathways in Aqueous and Non-Aqueous Environments

The environmental degradation of Einecs 283-776-5 is presumed to be dictated by the individual degradation pathways of its theophylline (B1681296) and aminotriazole components.

The theophylline moiety is known for its persistence in aquatic environments. arviatechnology.com It is generally resistant to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov The primary degradation pathway for theophylline in aqueous environments is through photolysis, particularly advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH). mdpi.com In the presence of UV light and a photosensitizer like hydrogen peroxide (H₂O₂), theophylline undergoes oxidative degradation. mdpi.com The degradation process is initiated by the attack of hydroxyl radicals, leading to the opening of the purine (B94841) ring structure. mdpi.com

The aminotriazole component, a derivative of 3-amino-1,2,4-triazole, exhibits different degradation behavior. In aqueous solutions, amitrole (B94729) is stable against hydrolysis at neutral pH, with an estimated half-life of over a year at 20°C. fao.org However, it is susceptible to photodegradation. inchem.org In soil and aquatic systems with microbial populations, biodegradation is the principal degradation pathway. fao.orgorst.edu Microorganisms can open the triazole ring, metabolizing it to 5-hydroxyaminotriazole, which is then further broken down into cyanamide, eventually leading to the formation of carbon dioxide and ammonia. fao.org This process is highly dependent on the presence of aerobic microorganisms. fao.org

ComponentPrimary Degradation PathwayEnvironmentKey Influencing Factors
Theophylline Photodegradation (Advanced Oxidation)AqueousUV light, presence of photosensitizers (e.g., H₂O₂)
Aminotriazole BiodegradationSoil, Water (with microbes)Microbial activity, aerobic conditions
PhotodegradationAqueousUV light
HydrolysisAqueousStable at neutral pH

Influence of Solvent Properties on Degradation Kinetics

The properties of the solvent can significantly influence the rate of degradation of the constituent parts of this compound.

For theophylline , the pH of the aqueous environment is a critical factor in its photocatalytic degradation. Optimal degradation rates have been observed at a neutral pH of 7. ugj.ac.id At this pH, photocatalysts can effectively generate hydroxyl radicals necessary for the breakdown of theophylline. ugj.ac.id In more alkaline conditions, the efficiency can decrease as both theophylline and the photocatalyst surface may become negatively charged, leading to repulsion. ugj.ac.id The presence of inorganic ions in the water, which affects its ionic strength, can also impact degradation rates by scavenging hydroxyl radicals. mdpi.comresearchgate.net

The degradation of the aminotriazole moiety is also influenced by environmental properties. While stable to hydrolysis at neutral pH, acid hydrolysis becomes more significant under strongly acidic conditions, which can protonate the nitrogen atoms in the heterocyclic ring, making it more susceptible to cleavage. ttu.ee In soil, the rate of biodegradation is influenced by factors such as soil type, organic matter content, temperature, and moisture, all of which affect microbial activity. fao.orginchem.org Leaching, and therefore potential for degradation in different soil layers, is more pronounced in sandy soils with low organic content. fao.org

ComponentSolvent PropertyInfluence on Degradation Kinetics
Theophylline pHOptimal photocatalytic degradation at neutral pH (7). ugj.ac.id
Ionic StrengthHigh concentrations of inorganic ions can decrease degradation rates by scavenging hydroxyl radicals. mdpi.comresearchgate.net
Aminotriazole pHStable to hydrolysis at neutral pH; acid hydrolysis is more significant in strongly acidic conditions. fao.orgttu.ee
Soil CompositionHigher organic matter content can reduce leaching and potentially slow degradation by sequestering the compound. fao.org

Characterization of Degradation Products and Intermediates

The degradation of this compound would be expected to yield a mixture of products derived from the breakdown of both theophylline and the aminotriazole portion.

Studies on the photodegradation of theophylline have identified several intermediate products. The initial attack by hydroxyl radicals often leads to hydroxylated derivatives. Further oxidation can result in the opening of the imidazole (B134444) ring of the purine structure. mdpi.com High-resolution mass spectrometry has been used to identify various degradation products, including molecules such as 1-methylxanthine, 3-methylxanthine, 1-methyluric acid, and 3-methyluric acid, indicating a stepwise breakdown of the parent molecule. mdpi.com Complete mineralization to carbon dioxide, water, and inorganic nitrogen compounds can be achieved under prolonged exposure to advanced oxidation processes. mdpi.com

The biodegradation of aminotriazole in soil proceeds through a defined pathway. The primary metabolite formed is 5-hydroxyaminotriazole. fao.org Subsequent ring opening leads to the formation of cyanamide. fao.org This intermediate is then hydrolyzed to urea (B33335), which is ultimately broken down into carbon dioxide and ammonia. fao.orginchem.org In plant tissues, aminotriazole can be metabolized to form conjugates such as aminotriazolylalanine. fao.org

Parent CompoundDegradation ProcessIdentified Intermediates/Products
Theophylline Photodegradation1-methylxanthine, 3-methylxanthine, 1-methyluric acid, 3-methyluric acid. mdpi.com
Aminotriazole Biodegradation5-hydroxyaminotriazole, cyanamide, urea, carbon dioxide, ammonia. fao.org
Metabolism in plantsAminotriazolylalanine. fao.org

Q & A

Basic: How can I formulate a precise research question for studying EINECS 283-776-5's physicochemical properties?

Methodological Answer:
Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:

  • PICOT: "How does temperature (Intervention) affect the solubility (Outcome) of this compound in aqueous solutions (Population) under controlled lab conditions (Time)?"
    Ensure variables (e.g., temperature, solvent type) are measurable and align with existing literature gaps .

Basic: What experimental parameters should be prioritized when designing a synthesis protocol for this compound?

Methodological Answer:
Define critical variables such as reaction time, catalyst concentration, and purity thresholds. Use factorial design to test interactions between variables. For reproducibility:

  • Document exact molar ratios, temperature gradients, and purification steps.
  • Reference established protocols for analogous compounds and validate via spectroscopic characterization (e.g., NMR, HPLC) .

Advanced: How should contradictory data on this compound's reaction kinetics be analyzed to determine experimental validity?

Methodological Answer:
Conduct a sensitivity analysis to identify variables causing discrepancies (e.g., impurity interference, instrument calibration). Apply statistical tests (e.g., ANOVA, t-tests) to compare datasets. If contradictions persist:

  • Replicate experiments under stricter controls (e.g., inert atmosphere).
  • Cross-validate with alternative analytical methods (e.g., calorimetry vs. spectrophotometry) .

Advanced: What strategies can resolve inconsistencies in this compound's reported thermodynamic stability across studies?

Methodological Answer:
Perform a systematic review to identify methodological differences (e.g., sample preparation, measurement techniques). Use meta-analysis to quantify variability sources. Example steps:

Categorize studies by experimental conditions (e.g., pressure, solvent polarity).

Apply multivariate regression to isolate confounding factors.

Validate hypotheses via controlled degradation studies .

Basic: How can I ensure data reproducibility when characterizing this compound's spectral properties?

Methodological Answer:

  • Standardize instrument settings (e.g., scan resolution, baseline correction).
  • Include internal standards (e.g., TMS for NMR) and triplicate measurements.
  • Publish raw data and processing algorithms in supplementary materials .

Advanced: What interdisciplinary approaches are suitable for studying this compound's environmental fate and toxicity?

Methodological Answer:
Combine computational modeling (e.g., QSAR for toxicity prediction) with empirical validation:

  • In silico: Simulate biodegradation pathways using software like EPI Suite.
  • In vitro: Conduct ecotoxicity assays (e.g., Daphnia magna LC50 tests).
  • Integrate results via probabilistic risk assessment frameworks .

Basic: What statistical tools are recommended for analyzing variability in this compound's catalytic performance data?

Methodological Answer:

  • Use descriptive statistics (mean, SD) for initial data screening.
  • Apply non-parametric tests (e.g., Mann-Whitney U) if data is non-normal.
  • Visualize trends via box plots or control charts to identify outliers .

Advanced: How can I design a study to investigate this compound's interaction with biological macromolecules?

Methodological Answer:
Adopt a multi-technique approach :

In silico docking (e.g., AutoDock for binding affinity prediction).

Biophysical assays: Surface plasmon resonance (SPR) for real-time interaction kinetics.

Structural analysis: X-ray crystallography or cryo-EM to resolve binding sites.
Ensure negative controls (e.g., scrambled protein sequences) are included .

Basic: How do I structure a literature review to contextualize this compound's applications in material science?

Methodological Answer:

  • Organize themes by application (e.g., polymer additives, coatings).
  • Critically evaluate methodologies in cited works (e.g., synthesis yield, characterization depth).
  • Highlight unresolved challenges (e.g., scalability, stability under UV exposure) .

Advanced: What methodologies address ethical and safety challenges in handling this compound during in vivo studies?

Methodological Answer:

  • Follow REACH guidelines for toxicity testing and disposal.
  • Implement institutional review board (IRB)-approved protocols for animal studies.
  • Use in vitro alternatives (e.g., 3D cell cultures) to minimize ethical concerns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.